Ethyl 3,5-diamino-4-methylbenzoate
Description
Ethyl 3,5-diamino-4-methylbenzoate (CAS: 42908-12-3) is an aromatic ester derivative characterized by a benzoate backbone substituted with two amino groups at positions 3 and 5, a methyl group at position 4, and an ethyl ester at the carboxyl position. Its molecular formula is C₁₁H₁₆N₂O₂, and its InChIKey is RZJCAZPNIPNKLD-UHFFFAOYSA-N . The compound is commercially available through suppliers specializing in fine chemicals, often used in pharmaceutical intermediates, agrochemical research, or as a precursor for synthesizing dyes and coordination complexes . Its structural features—such as the electron-donating amino and methyl groups—impart unique solubility and reactivity properties, making it valuable in organic synthesis.
Properties
CAS No. |
42908-12-3 |
|---|---|
Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
ethyl 3,5-diamino-4-methylbenzoate |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-10(13)7-4-8(11)6(2)9(12)5-7/h4-5H,3,11-12H2,1-2H3 |
InChI Key |
RZJCAZPNIPNKLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)N)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 3,5-diamino-4-methylbenzoate belongs to a family of substituted benzoates and aromatic amines. Below, we compare it with structurally or functionally related compounds, focusing on physicochemical properties, applications, and research findings.
Table 1: Comparative Analysis of this compound and Analogues
Key Differences and Insights
Functional Group Impact: this compound’s ester group enhances lipophilicity compared to the carboxylic acid analogue (6633-36-9), which may improve membrane permeability in drug delivery systems . The 3,5-diamino-4-phenylazopyrazole lacks a benzoate backbone but features an azo (-N=N-) group, enabling conjugation for optical applications (e.g., dyes) .
Reactivity: The ethyl ester in this compound is less acidic than the carboxylic acid in 6633-36-9, reducing its propensity for salt formation but increasing stability in non-polar solvents.
Applications: this compound is primarily used in synthetic chemistry, whereas 3,5-diamino-4-methylbenzoic acid (6633-36-9) has been studied for metal-ion chelation due to its carboxylate moiety .
Synthetic Utility: The amino groups in this compound allow for further derivatization (e.g., amidation, Schiff base formation), a feature less exploitable in the azo-containing pyrazole derivative.
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